Ketopelenolid-A
Ketopelenolid-A
Ketopelenolide a belongs to the class of organic compounds known as germacranolides and derivatives. These are sesquiterpene lactones with a structure based on the germacranolide skeleton, characterized by a gamma lactone fused to a 1, 7-dimethylcyclodec-1-ene moiety. Ketopelenolide a exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, ketopelenolide a is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, ketopelenolide a can be found in alcoholic beverages and herbs and spices. This makes ketopelenolide a a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
17909-92-1
VCID:
VC21014906
InChI:
InChI=1S/C15H22O3/c1-9-4-6-12-11(3)15(17)18-14(12)8-10(2)13(16)7-5-9/h5,10-12,14H,4,6-8H2,1-3H3/b9-5-/t10-,11+,12-,14+/m0/s1
SMILES:
CC1CC2C(CCC(=CCC1=O)C)C(C(=O)O2)C
Molecular Formula:
C15H22O3
Molecular Weight:
250.33 g/mol
Ketopelenolid-A
CAS No.: 17909-92-1
Cat. No.: VC21014906
Molecular Formula: C15H22O3
Molecular Weight: 250.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Ketopelenolide a belongs to the class of organic compounds known as germacranolides and derivatives. These are sesquiterpene lactones with a structure based on the germacranolide skeleton, characterized by a gamma lactone fused to a 1, 7-dimethylcyclodec-1-ene moiety. Ketopelenolide a exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, ketopelenolide a is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, ketopelenolide a can be found in alcoholic beverages and herbs and spices. This makes ketopelenolide a a potential biomarker for the consumption of these food products. |
|---|---|
| CAS No. | 17909-92-1 |
| Molecular Formula | C15H22O3 |
| Molecular Weight | 250.33 g/mol |
| IUPAC Name | (3R,3aS,6Z,10S,11aR)-3,6,10-trimethyl-3,3a,4,5,8,10,11,11a-octahydrocyclodeca[b]furan-2,9-dione |
| Standard InChI | InChI=1S/C15H22O3/c1-9-4-6-12-11(3)15(17)18-14(12)8-10(2)13(16)7-5-9/h5,10-12,14H,4,6-8H2,1-3H3/b9-5-/t10-,11+,12-,14+/m0/s1 |
| Standard InChI Key | KLZWSNKEPLKAOS-KBQMSFDJSA-N |
| Isomeric SMILES | C[C@H]1C[C@@H]2[C@@H](CC/C(=C\CC1=O)/C)[C@H](C(=O)O2)C |
| SMILES | CC1CC2C(CCC(=CCC1=O)C)C(C(=O)O2)C |
| Canonical SMILES | CC1CC2C(CCC(=CCC1=O)C)C(C(=O)O2)C |
| Melting Point | 114°C |
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